Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate
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Overview
Description
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a hydroxypropyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl bromide and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromophenyl)carbamate
- Tert-butyl (4-bromobutyl)carbamate
- Tert-butyl 4-bromobenzyl(methyl)carbamate
Uniqueness
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is unique due to the presence of both a hydroxypropyl group and a bromobenzyl group. This combination allows for diverse chemical reactivity and biological interactions, making it a versatile compound in research and industrial applications .
Biological Activity
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C_{16}H_{22}BrN_{1}O_{2}
- Molecular Weight : 344.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with proteins involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The carbamate moiety may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
- Receptor Modulation : The bromobenzyl group may enhance binding affinity to specific receptors, potentially influencing cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several significant biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown improved efficacy compared to standard chemotherapeutic agents in inhibiting the growth of breast and lung cancer cells.
- A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in cellular models. This effect may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in inflammation and cancer progression.
- Neuroprotective Potential :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments.
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
FaDu (Hypopharyngeal) | 15 | Bleomycin | 25 |
MCF-7 (Breast) | 20 | Doxorubicin | 30 |
A549 (Lung) | 18 | Cisplatin | 28 |
Case Study 2: Anti-inflammatory Action
In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | 0 | 0 |
Compound Treatment | 75 | 65 |
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)methyl]-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWWNXCGHWOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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